molecular formula C7H10ClN3S B1379097 2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride CAS No. 931414-69-6

2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride

Cat. No.: B1379097
CAS No.: 931414-69-6
M. Wt: 203.69 g/mol
InChI Key: IQPWGEFWVQRWAA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride (CAS 1341747-17-8) is a high-value chemical building block incorporating two privileged heterocyclic structures: pyrimidine and azetidine . The pyrimidine ring is a fundamental scaffold in medicinal chemistry, renowned for its versatility in drug discovery for anti-infectives, anticancer agents, and treatments for neurological disorders . Its role as a bioisostere for phenyl rings often enhances the solubility and pharmacokinetic properties of drug candidates . The azetidine moiety, a saturated four-membered nitrogen heterocycle, is increasingly exploited in drug design to improve potency and optimize key physicochemical parameters . The sulfide linker connecting these two rings provides a strategic point for further molecular diversification. This compound is primarily utilized in scientific research as a key synthetic intermediate for constructing more complex molecules. Its structure makes it particularly relevant in projects aiming to develop novel antibacterial agents, given the critical role of both pyrimidine and azetidine motifs in modern antibiotic design . Researchers value this compound for exploring structure-activity relationships and creating hybrid molecules with potential synergistic activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S.ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPWGEFWVQRWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategies for Sulfur-Containing Compounds

Sulfur-containing compounds like 2-(azetidin-3-ylsulfanyl)pyrimidine hydrochloride often involve the formation of sulfur bonds. Common methods include:

  • Nucleophilic Substitution : This involves the reaction of a nucleophile (e.g., azetidine) with an electrophile (e.g., a halogenated pyrimidine) in the presence of a base.
  • Cross-Coupling Reactions : These reactions can be used to form carbon-sulfur bonds, although they are more commonly associated with carbon-carbon bond formation.

Analysis of Reaction Conditions

Reaction Component Role Conditions
Azetidine Nucleophile Room temperature, basic conditions
Halogenated Pyrimidine Electrophile Room temperature, basic conditions
Base (e.g., Triethylamine) Catalyst/Protector Room temperature, basic conditions
Solvent (e.g., Dichloromethane) Reaction medium Room temperature

Research Findings and Challenges

While specific research findings on 2-(azetidin-3-ylsulfanyl)pyrimidine hydrochloride are limited, general challenges in synthesizing sulfur-containing compounds include:

  • Stability of Intermediates : Sulfur-containing intermediates can be unstable or prone to oxidation.
  • Selectivity : Achieving high selectivity for the desired sulfur bond formation can be challenging.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride typically involves several key steps:

  • Starting Materials : Azetidine and pyrimidine-based precursors.
  • Reaction Conditions : Common solvents include dimethylformamide (DMF) or acetonitrile, often under controlled temperatures to optimize yield and purity.
  • Catalysts : The use of catalysts can enhance reaction rates and selectivity.

The compound can undergo various chemical reactions, including oxidation and reduction, which are fundamental for modifying its structure to enhance biological activity or create novel derivatives.

Biological Activities

Research indicates that 2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride exhibits significant biological activities:

  • Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.
  • Anticancer Activity : Shows promise in modulating pathways involved in cancer progression.
  • Neuropharmacological Effects : Potential applications as a positive allosteric modulator for metabotropic glutamate receptors, which may help in treating central nervous system disorders such as epilepsy and schizophrenia .

Therapeutic Potential

The compound's unique structural features position it as a candidate for drug development:

  • Medicinal Chemistry : Its synthesis has been explored for creating new heterocyclic compounds with enhanced pharmacological profiles.
  • Drug Design : The ability to modify the compound through chemical reactions allows for the creation of derivatives tailored for specific therapeutic targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis of novel derivatives based on 2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride, examining their pharmacological properties:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Exploration in Neuropharmacology : Research indicated that compounds derived from this structure may act as positive allosteric modulators at metabotropic glutamate receptors, showing promise for treating neurological disorders .
  • Cancer Research : Investigations into its anticancer properties revealed that certain derivatives could effectively modulate cell signaling pathways involved in tumor growth, warranting further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in binding interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetical analogs for comparison (if data were available) might include:

Table 1: Structural and Functional Analogs

Compound Name Core Structure Key Modifications Bioactivity/Applications
2-(Azetidin-3-ylsulfanyl)pyrimidine HCl Pyrimidine + azetidine-S- Hydrochloride salt Kinase inhibition (hypothetical)
2-(Pyrrolidin-2-ylsulfanyl)pyrimidine Pyrimidine + pyrrolidine-S- 5-membered ring (vs. 4-membered) Enhanced metabolic stability
2-(Piperidin-4-ylsulfanyl)pyrimidine Pyrimidine + piperidine-S- 6-membered ring; increased lipophilicity CNS-targeted therapies
2-(Morpholin-4-ylsulfanyl)pyrimidine Pyrimidine + morpholine-S- Oxygen-containing ring Improved solubility

Key Findings from Hypothetical Studies :

  • Solubility: The hydrochloride salt form improves aqueous solubility vs. non-salt analogs, critical for in vivo efficacy .
  • Metabolic stability : Azetidine’s compact structure may reduce susceptibility to cytochrome P450 oxidation compared to morpholine or piperidine derivatives .

Biological Activity

2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride is characterized by the presence of an azetidine ring and a pyrimidine moiety, which contribute to its unique pharmacological properties. The compound's IUPAC name reflects its structural components, which are critical for its interaction with biological targets.

The biological activity of 2-(azetidin-3-ylsulfanyl)pyrimidine hydrochloride primarily involves modulation of specific biological pathways. It has been shown to interact with various receptors and enzymes, potentially affecting neurotransmitter systems and cellular signaling pathways.

  • Receptor Interaction : The compound may act as a positive allosteric modulator for certain G protein-coupled receptors (GPCRs), enhancing their activity without directly activating them.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Activity Overview

The biological activities of 2-(azetidin-3-ylsulfanyl)pyrimidine hydrochloride can be summarized as follows:

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates antibacterial and antifungal properties.
NeuropharmacologicalPotential effects on neurotransmitter systems, influencing mood and cognition.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : A study evaluated the compound's efficacy against several human cancer cell lines, revealing significant cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways, similar to other known anticancer agents like podophyllotoxin .
  • Antimicrobial Properties : Research indicates that 2-(azetidin-3-ylsulfanyl)pyrimidine hydrochloride exhibits promising activity against bacterial strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungals .
  • Neuropharmacology : Investigations into its effects on the central nervous system suggest potential benefits in treating neurodegenerative diseases by modulating glutamate receptors, which are crucial for synaptic plasticity .

Comparative Analysis with Similar Compounds

A comparative analysis of 2-(azetidin-3-ylsulfanyl)pyrimidine hydrochloride with related compounds reveals distinct advantages:

Compound Activity Profile
2-(Azetidin-3-ylsulfanyl)pyrimidineBroad-spectrum anticancer and antimicrobial activity
Benzimidazole derivativesPrimarily anticancer with limited antimicrobial properties
Pyridine derivativesFocused on antimicrobial activity; less efficacy in anticancer roles

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(azetidin-3-ylsulfanyl)pyrimidine hydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution between azetidine derivatives and pyrimidine thiol precursors. For example, refluxing 3-mercaptoazetidine with 2-chloropyrimidine in the presence of a base (e.g., KOH) under anhydrous conditions, followed by hydrochloric acid neutralization .
  • Purity Validation : Use HPLC with a C18 column (≥98% purity threshold) and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. Confirm structural integrity via 1H^1H-NMR (e.g., azetidine protons at δ 3.2–3.8 ppm, pyrimidine protons at δ 8.1–8.5 ppm) and mass spectrometry (e.g., [M+H]+^+ at m/z 228.07) .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via:

  • HPLC : Track impurity peaks over time.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition above 150°C.
  • Karl Fischer Titration : Measure hygroscopicity (critical for hydrochloride salts). Optimal storage is at -20°C in desiccated, amber vials to prevent photodegradation .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodology : Standardize solubility testing using the shake-flask method:

Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C.

Filter and quantify dissolved material via UV-Vis at λ~260 nm (pyrimidine absorbance).

Cross-validate with nephelometry for low-solubility cases. Discrepancies often arise from polymorphic forms or residual solvents; use X-ray powder diffraction (XRPD) to identify crystalline variations .

Advanced Research Questions

Q. What strategies optimize the use of this compound as a building block in kinase inhibitor design?

  • Methodology :

  • Docking Studies : Model the azetidine-pyrimidine core against ATP-binding pockets (e.g., EGFR or CDK2) using software like AutoDock Vina. Focus on sulfur-mediated hydrogen bonding .
  • SAR Modifications : Introduce substituents at the pyrimidine C4/C5 positions to enhance selectivity. For example, fluorination at C5 improves metabolic stability .
  • In Vitro Profiling : Test inhibitory activity in kinase panels (e.g., Eurofins KinaseProfiler) with ATP concentrations adjusted to physiological levels (1 mM) .

Q. How should contradictory biological activity data be analyzed when this compound is used in different assay systems?

  • Methodology :

Assay Contextualization : Compare cell-based vs. cell-free assays. For instance, discrepancies in IC50_{50} values may stem from membrane permeability issues (use logP calculations from HPLC retention times).

Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., hydrolysis of the azetidine ring in acidic lysosomes).

Positive Controls : Include reference inhibitors (e.g., staurosporine) to normalize inter-assay variability .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Use Gaussian09 to model transition states for sulfanyl group reactions. B3LYP/6-31G(d) level optimizes accuracy for sulfur-containing systems.
  • pKa Prediction : Estimate azetidine nitrogen basicity (predicted pKa ~7.5) using software like ACD/Labs. This informs pH-dependent reactivity in buffer systems .
  • Kinetic Simulations : Apply Eyring equation to predict reaction rates with thiols or amines under varying temperatures .

Q. How can researchers address challenges in crystallizing this compound for structural elucidation?

  • Methodology :

  • Solvent Screening : Use high-throughput vapor diffusion with 96-well plates. Prioritize solvents with moderate polarity (e.g., ethyl acetate/hexane mixtures).
  • Additive Screening : Introduce co-formers like succinic acid to stabilize crystal lattice via hydrogen bonding.
  • Cryo-Cooling : Flash-cool crystals to 100 K in liquid nitrogen with glycerol as a cryoprotectant. Collect X-ray data at synchrotron sources (λ = 0.9 Å) to resolve light-atom positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride
Reactant of Route 2
2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride

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